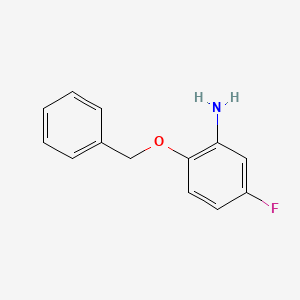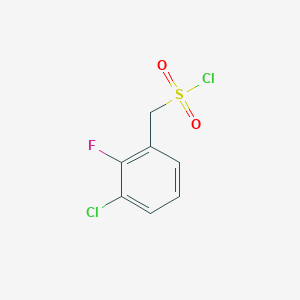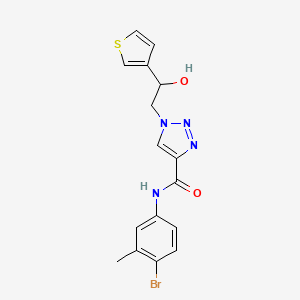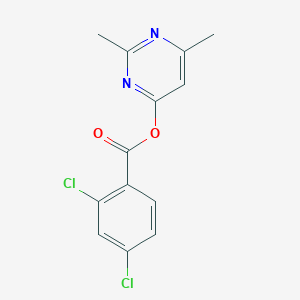
N-(4-nitrophenyl)adamantan-1-amine
説明
N-(4-nitrophenyl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. These derivatives are known for their psychotropic activity, particularly as stimulators that influence the central dopaminergic neuromediator systems. Adamantane derivatives like midantane and gludantan are known drugs that are substituted at the cycle junction site. However, derivatives substituted at the bridging position, such as arylaminoadamantanes, have been less studied but are thought to potentially have a stronger effect on the central dopaminergic and noradrenergic neuromediator systems .
Synthesis Analysis
The synthesis of N-(4-nitrophenyl)adamantan-1-amine and related compounds typically begins with adamantanone as the initial compound. Adamantanone can be obtained through the oxidation of adamantane with sulfuric acid, followed by isolation via vapor distillation. The target compounds, such as N-(adamant-2-yl)aniline derivatives, are synthesized using the Leuckart reaction. This involves boiling adamantanone with substituted anilines in a formic acid medium. The resulting formyl derivatives of the amines are then subjected to acid hydrolysis to obtain the final compounds .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. These methods, along with DFT quantum chemical calculations, help in assigning vibrational bands and understanding the molecular geometry. The geometrical parameters obtained from DFT calculations are consistent with XRD results, indicating the reliability of these methods in analyzing
科学的研究の応用
Supramolecular Chemistry and Drug Modification
N-(4-nitrophenyl)adamantan-1-amine and its derivatives show promise in supramolecular chemistry, particularly in forming complexes with β-cyclodextrin. These complexes exhibit pseudorotaxane-like structures, where the adamantane cage sits deep in the cavity of β-cyclodextrin. This unique geometry, observed across various amines, is significant for drug modification applications (Vícha et al., 2011).
Structural Characterization in Novel Compounds
The structural characterization of derivatives of N-(4-nitrophenyl)adamantan-1-amine, such as thioureas, provides insights into the role of substituents in their molecular and crystal structure. This understanding is crucial for the development of new compounds with potential biological applications (Saeed et al., 2014).
Insights from Quantum Theory of Atoms-in-Molecules
Adamantane-1,3,4-thiadiazole derivatives, a class of compounds related to N-(4-nitrophenyl)adamantan-1-amine, have been studied for their non-covalent interactions using quantum theory. This research provides a deep understanding of the molecular behavior of these compounds, which is beneficial for various scientific applications (El-Emam et al., 2020).
Neuroprotective Agent Development
Derivatives of N-(4-nitrophenyl)adamantan-1-amine have been synthesized for potential use as neuroprotective agents. These compounds exhibit multifunctional activity, including inhibition of various neurological pathways and free radical scavenging, indicating their potential in neuroprotection and neurological assay development (Joubert et al., 2011).
Novel Derivatives for Potential Anticancer Drugs
Research on N-(4-nitrophenyl)adamantan-1-amine derivatives indicates their potential in anticancer drug development. Modifications in the amino group of these compounds have shown to affect their biological activity, making them candidates for predictive design in anticancer therapies (Sosnovsky et al., 1986).
将来の方向性
The future directions in the research of adamantane derivatives, including “N-(4-nitrophenyl)adamantan-1-amine”, involve the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
作用機序
Adamantane is a unique structure in chemistry due to its cage-like, three-dimensional structure. It’s known for its stability and has been used as a building block in various chemical reactions . Derivatives of adamantane have been found to have potential applications in various fields, including pharmaceuticals .
Target of Action
Adamantane derivatives have been found to interact with various biological targets depending on their functional groups .
Mode of Action
The mode of action of adamantane derivatives can vary widely depending on their chemical structure and the biological target they interact with .
Biochemical Pathways
Adamantane derivatives have been found to affect various biochemical pathways depending on their chemical structure and the biological target they interact with .
Pharmacokinetics
Adamantane derivatives are known to have good fat solubility, which can greatly increase their membrane permeability .
Result of Action
Adamantane derivatives have been found to have various effects at the molecular and cellular level depending on their chemical structure and the biological target they interact with .
Action Environment
The action of adamantane derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .
Their unique structure and properties make them versatile building blocks for the synthesis of various compounds with potential applications in many fields .
特性
IUPAC Name |
N-(4-nitrophenyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJRKCUOQOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)adamantan-1-amine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)


